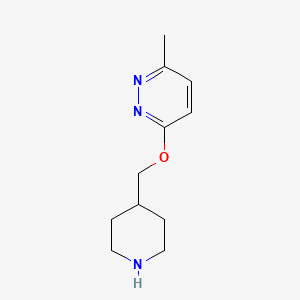
3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine
Overview
Description
3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 3-methyl-6-(piperidin-4-ylmethoxy)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives, including this compound, have shown a wide range of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been reported to possess a broad spectrum of activities, suggesting their interaction with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a white to off-white powder that is soluble in a range of solvents, including ethanol, methanol, and dimethyl sulfoxide. This solubility could potentially impact its bioavailability.
Result of Action
Pyridazinone derivatives have been reported to possess a broad spectrum of activities, suggesting a variety of potential molecular and cellular effects .
Action Environment
The compound’s melting point is 124-127°c, and it has a boiling point of 4465°C at 760 mmHg, which could potentially be influenced by environmental conditions.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
3-methyl-6-(piperidin-4-ylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-2-3-11(14-13-9)15-8-10-4-6-12-7-5-10/h2-3,10,12H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTQOMAEMIUBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1467000.png)
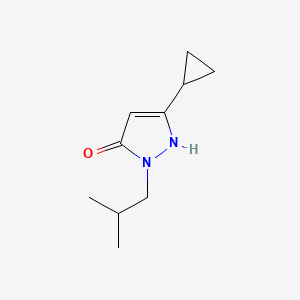
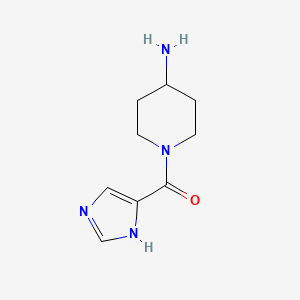
![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)
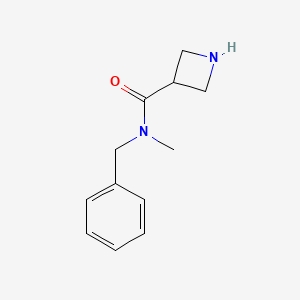
![[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467011.png)
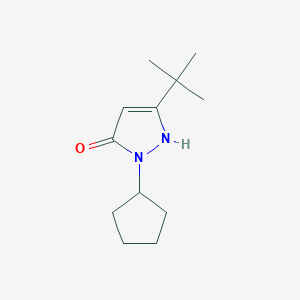
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}azetidine](/img/structure/B1467013.png)
![2-[3-(Hydroxymethyl)azetidin-1-yl]acetic acid](/img/structure/B1467014.png)
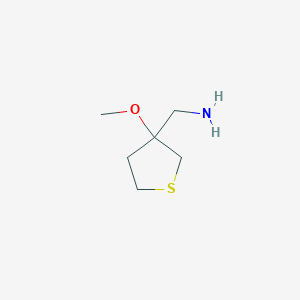
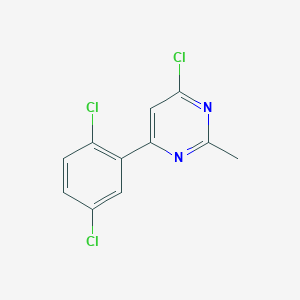
amine](/img/structure/B1467018.png)

